Arteamisinine I

Description

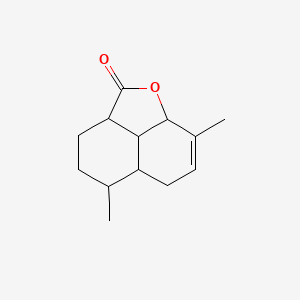

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,11-dimethyl-2-oxatricyclo[6.3.1.04,12]dodec-10-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-7-3-6-10-11-9(7)5-4-8(2)12(11)15-13(10)14/h4,7,9-12H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMURHMZFPMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3C1CC=C(C3OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Artemisinin Biosynthesis and Production Engineering

Endogenous Biosynthetic Pathway in Artemisia annua L.

The biosynthesis of artemisinin (B1665778) is a complex process that begins with the formation of five-carbon isoprenoid building blocks, which are then elaborated into the characteristic sesquiterpene lactone structure. This entire process is compartmentalized within specialized structures on the plant's surface.

Upstream Isoprenoid Precursor Pathways: Mevalonate (MVA) and Methylerythritol Phosphate (MEP)

The fundamental building blocks for artemisinin, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways located in different cellular compartments: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.

The MVA pathway , occurring in the cytosol, is the primary source of precursors for sesquiterpenes like artemisinin. nih.govnih.gov It begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). mdpi.com

The MEP pathway , located in the plastids, also produces IPP and DMAPP, but primarily for the synthesis of monoterpenes, diterpenes, and carotenoids. nih.gov Although the MVA pathway is the main contributor, there is evidence of crosstalk between the two pathways, where intermediates can be exchanged. nih.gov

| Pathway | Cellular Location | Starting Material | Key Rate-Limiting Enzyme | Primary Products |

| Mevalonate (MVA) | Cytosol | Acetyl-CoA | HMG-CoA reductase (HMGR) | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) | Plastids | Glyceraldehyde-3-phosphate and Pyruvate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Monoterpenes, Diterpenes, Carotenoids |

Sesquiterpene Lactone Pathway Intermediates and Key Enzymatic Transformations

The synthesis of artemisinin from its C15 precursor, farnesyl diphosphate (FPP), involves a series of specific enzymatic reactions. FPP is formed by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.gov

The first committed and rate-limiting step in the artemisinin-specific pathway is the cyclization of FPP to amorpha-4,11-diene, catalyzed by amorpha-4,11-diene synthase (ADS) . nih.govnih.govwikipedia.org Following this, a multi-functional cytochrome P450 monooxygenase, CYP71AV1 , in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. nih.govnih.gov

A crucial branching of the pathway occurs at artemisinic aldehyde. This intermediate can be reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde. nih.govoup.com Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA), the direct precursor of artemisinin. nih.govresearchgate.net The final conversion of DHAA to artemisinin is believed to be a non-enzymatic, photo-oxidative process. researchgate.net

Key Intermediates and Enzymes in the Artemisinin Pathway:

| Precursor | Enzyme | Product |

| Farnesyl diphosphate (FPP) | Amorpha-4,11-diene synthase (ADS) | Amorpha-4,11-diene |

| Amorpha-4,11-diene | Cytochrome P450 monooxygenase (CYP71AV1) | Artemisinic alcohol -> Artemisinic aldehyde -> Artemisinic acid |

| Artemisinic aldehyde | Artemisinic aldehyde Δ11(13) reductase (DBR2) | Dihydroartemisinic aldehyde |

| Dihydroartemisinic aldehyde | Aldehyde dehydrogenase 1 (ALDH1) | Dihydroartemisinic acid (DHAA) |

| Dihydroartemisinic acid | Photo-oxidation (non-enzymatic) | Artemisinin |

Role of Glandular Secretory Trichomes (GSTs) in Biosynthesis

The biosynthesis and accumulation of artemisinin are localized within specialized structures on the surface of A. annua leaves, stems, and flowers called glandular secretory trichomes (GSTs). maxapress.commaxapress.com These multicellular structures act as small bio-factories, sequestering the potentially phytotoxic artemisinin and its intermediates. oup.com

Advanced Metabolic Engineering Strategies for Enhanced Artemisinin Yield in Artemisia annua L.

Due to the low native concentration of artemisinin in A. annua, significant research has focused on metabolic engineering approaches to increase its production. These strategies primarily involve the manipulation of key enzymes in the biosynthetic pathway and the redirection of metabolic resources.

Genetic Manipulation of Rate-Limiting Enzymes

A primary strategy for boosting artemisinin production is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. By increasing the amount of these key enzymes, the metabolic bottleneck can be alleviated, leading to a higher flux towards the final product.

One of the most targeted enzymes is HMG-CoA reductase (HMGR) , the rate-limiting enzyme of the MVA pathway. Overexpression of the HMGR gene has been shown to increase artemisinin content. mdpi.com Similarly, amorpha-4,11-diene synthase (ADS) , which catalyzes the first committed step of the artemisinin-specific pathway, is another critical target. Overexpression of ADS has also resulted in enhanced artemisinin accumulation. nih.gov

More significant increases in artemisinin yield have been achieved through the simultaneous overexpression of multiple genes. For instance, co-overexpression of HMGR and ADS has been reported to increase artemisinin content by up to 7.65-fold compared to wild-type plants. nih.govmaxapress.com Other successful multi-gene engineering approaches have involved the overexpression of combinations of genes such as FPS, CYP71AV1, and CPR. maxapress.com

Examples of Increased Artemisinin Yield through Genetic Manipulation:

| Gene(s) Overexpressed | Fold Increase in Artemisinin | Reference |

| HMGR from Catharanthus roseus | 22.5–38.9% increase | oup.com |

| ADS | 2.3-fold | nih.gov |

| HMGR and ADS | up to 7.65-fold | nih.gov |

| FPS, CYP71AV1, CPR | 2.6-fold | maxapress.com |

Engineering for Redirection of Metabolic Flux

Farnesyl diphosphate (FPP) is a critical branch-point intermediate that serves as a precursor not only for artemisinin but also for other terpenoids, such as sterols. tandfonline.com Squalene synthase (SQS) is a key enzyme that diverts FPP towards sterol biosynthesis. maxapress.com

A promising metabolic engineering strategy involves blocking or down-regulating these competing pathways to channel more FPP towards artemisinin production. By using techniques such as hairpin-RNA-mediated gene silencing to suppress the expression of the SQS gene, researchers have successfully redirected metabolic flux. This approach has led to a significant increase in artemisinin content, with one study reporting a 2.14-fold increase in transgenic lines with down-regulated SQS. oup.com Similarly, suppressing the expression of β-caryophyllene synthase (CPS), another enzyme that competes for FPP, has also resulted in increased artemisinin levels. maxapress.com These studies demonstrate that minimizing the flow of FPP into competing pathways is an effective strategy for enhancing the yield of the target compound, artemisinin.

Regulatory Mechanisms and Transcription Factor Engineering

Several families of TFs have been identified as key players in the regulation of artemisinin biosynthesis, including APETALA2/ethylene-response factors (AP2/ERF), WRKY, basic helix-loop-helix (bHLH), and MYB. maxapress.comnih.gov For instance, the bHLH transcription factors AabHLH1 and AaMYC2 have been shown to positively regulate artemisinin biosynthesis. frontiersin.orgnih.gov Conversely, AabHLH2 and AabHLH3 act as transcriptional repressors, functioning antagonistically to AaMYC2. frontiersin.orgnih.gov These repressor proteins compete for the same cis-regulatory elements as AaMYC2 but lack a conserved activation domain, thereby negatively regulating artemisinin production. frontiersin.org

The bZIP transcription factor family also plays a significant role. frontiersin.org AabZIP9, for example, has been identified as a positive regulator of artemisinin biosynthesis. frontiersin.org Overexpression of AabZIP9 in A. annua leads to an increased transcript level of amorpha-4,11-diene synthase (ADS), a key enzyme in the pathway, resulting in higher accumulation of artemisinin and its precursors. frontiersin.org

Plant hormones, particularly jasmonic acid (JA), are known to positively influence artemisinin biosynthesis by activating specific TFs. tandfonline.com This hormonal regulation adds another layer of complexity to the control of the metabolic pathway. tandfonline.com

Engineering these transcription factors presents a promising strategy for enhancing artemisinin content in A. annua. maxapress.com Overexpression of positive regulators or suppression of negative regulators through genetic engineering techniques can effectively channel the metabolic flux towards artemisinin synthesis. maxapress.commalariaworld.org For instance, overexpressing AaORA or AaMYC2 has been shown to increase artemisinin levels. maxapress.com

Interactive Data Table: Key Transcription Factors in Artemisinin Biosynthesis

Heterologous Biosynthesis of Artemisinic Precursors and Artemisinin

The low concentration of artemisinin in its native plant source has driven the development of alternative production platforms. researchgate.net Heterologous biosynthesis, which involves transferring the artemisinin biosynthetic pathway into a more manageable host organism, has emerged as a viable and scalable approach. researchgate.net

Microbial Production Systems (e.g., Saccharomyces cerevisiae, Escherichia coli)

Microbial systems, particularly the baker's yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been extensively engineered for the production of artemisinic acid, a key precursor to artemisinin. frontiersin.orgmdpi.com These microorganisms offer rapid growth rates, well-established genetic tools, and scalable fermentation processes. frontiersin.org

In S. cerevisiae, the entire mevalonate pathway, which provides the precursor farnesyl pyrophosphate (FPP), has been overexpressed along with key genes from the artemisinin pathway, such as amorpha-4,11-diene synthase (ADS) and a cytochrome P450 monooxygenase (CYP71AV1). frontiersin.orgrepec.org This metabolic engineering has led to the successful production of high titers of artemisinic acid, reaching up to 25 g/L in fed-batch fermentations. nih.govnih.gov The produced artemisinic acid is then chemically converted to artemisinin in a semi-synthetic process. frontiersin.orgnih.gov

Similarly, E. coli has been engineered to produce high levels of amorpha-4,11-diene, the first committed precursor in the artemisinin pathway. nih.govlbl.gov By introducing a heterologous mevalonate pathway from yeast and optimizing fermentation conditions, researchers have achieved amorpha-4,11-diene titers of over 27 g/L. nih.gov Further engineering efforts have focused on expressing the subsequent enzymes in the pathway to produce artemisinic acid and dihydroartemisinic acid in E. coli. dergipark.org.tr

Interactive Data Table: Microbial Production of Artemisinin Precursors

Production in Alternative Plant Systems (e.g., Nicotiana spp., Physcomitrella patens)

Alternative plant systems have also been explored as platforms for artemisinin production, offering the advantage of a plant-based environment for proper protein folding and modification of the biosynthetic enzymes. frontiersin.org Nicotiana species, such as N. benthamiana and N. tabacum, have been a primary focus due to their rapid growth, high biomass, and well-established transformation protocols. frontiersin.org

Transient expression of artemisinin pathway genes in N. benthamiana has resulted in the production of artemisinin precursors, including artemisinic acid. wur.nlwur.nl However, a significant challenge in Nicotiana is the glycosylation of these precursors by endogenous enzymes, which can reduce the yield of the desired compounds. frontiersin.org Despite this, stable expression of the artemisinin pathway in N. tabacum has been achieved, with artemisinin levels reaching approximately 0.8 mg/g dry weight. nih.govnih.gov

The moss Physcomitrella patens has emerged as a promising alternative host. frontiersin.orgnih.gov This organism offers the advantages of a simple genetic background and the absence of interfering secondary metabolic pathways. frontiersin.org By introducing five key genes of the artemisinin biosynthetic pathway, researchers have successfully produced artemisinin in P. patens at levels of 0.21 mg/g dry weight after just three days of cultivation. nih.govfrontiersin.org A significant benefit of this system is the lack of glycosylated byproducts, simplifying downstream processing. frontiersin.orgnih.gov

Interactive Data Table: Artemisinin Production in Alternative Plant Systems

Semi-synthetic and Total Synthetic Approaches to Artemisinin Production

While heterologous biosynthesis primarily focuses on producing precursors, the final conversion to artemisinin often requires chemical steps, leading to semi-synthetic production methods. frontiersin.orgacs.org The industrial production of semi-synthetic artemisinin begins with the fermentation of engineered yeast to produce artemisinic acid. frontiersin.orgnih.gov This artemisinic acid is then purified and chemically converted to artemisinin through a series of reactions, including a diastereoselective hydrogenation and a photooxidation step. acs.orgresearchgate.net This hybrid approach combines the efficiency of microbial fermentation with the precision of chemical synthesis to provide a stable and scalable source of artemisinin. acs.org

The total chemical synthesis of artemisinin has also been achieved, but it is a complex and economically unviable process for large-scale production due to the intricate structure of the molecule. researchgate.net However, these synthetic routes have been instrumental in understanding the chemistry of artemisinin and have provided valuable insights for the development of the more practical semi-synthetic methods. The semi-synthetic approach, leveraging biologically produced precursors, remains the most commercially feasible alternative to extraction from the plant. frontiersin.org

Molecular Mechanisms of Artemisinin Action

Peroxide Bridge Activation and Radical Generation

Artemisinin's biological activity is critically dependent on its endoperoxide bridge (1,2,4-trioxane ring) wikipedia.orgnih.govnih.govresearchgate.netumich.eduresearchgate.netbiorxiv.org. This unique structural feature acts as a prodrug, requiring activation to exert its cytotoxic effects. The primary mechanism of activation involves the cleavage of this peroxide bridge, a process catalyzed by the presence of iron, particularly ferrous iron (Fe(II)) or heme, which is abundant within the parasite's digestive vacuole due to hemoglobin degradation wikipedia.orgnih.govumich.eduresearchgate.netbiorxiv.orgmdpi.comnih.govcornell.edumdpi.commicrobialcell.com.

Upon interaction with these iron sources, the endoperoxide bridge undergoes cleavage, yielding highly reactive intermediates. Two main models describe this activation:

Reductive Scission Model: This model proposes that Fe(II) or heme facilitates the reductive cleavage of the peroxide bridge, generating oxygen-centered radicals. These oxygen-centered radicals can then rearrange to form more stable carbon-centered radicals nih.govnih.govumich.edumdpi.com.

Open Peroxide Model: An alternative model suggests that iron acts as a Lewis acid, promoting ionic cleavage of the bridge, which can also lead to the formation of reactive species, including reactive oxygen species (ROS) nih.govmdpi.comfrontiersin.org.

Regardless of the precise pathway, the activation process results in the generation of free radicals, including both oxygen-centered and carbon-centered species, as well as reactive oxygen species (ROS) nih.govnih.govumich.eduresearchgate.netbiorxiv.orgmdpi.commicrobialcell.comfrontiersin.org. These reactive intermediates are the direct effectors of artemisinin's toxicity, capable of alkylating vital biomolecules within the parasite nih.govresearchgate.netumich.edubiorxiv.orgnih.gov. Dihydroartemisinin (B1670584) (DHA), a key metabolite of artemisinin (B1665778), can undergo a pH-dependent rearrangement to a monoketo-aldehyde-peroxyhemiacetal (MKA), which further enhances its reactivity with iron nih.gov.

| Activation Component | Process | Reactive Intermediates Generated | Primary Consequence | Citation(s) |

| Fe(II) / Heme | Cleavage of endoperoxide bridge | Oxygen-centered radicals, Carbon-centered radicals, ROS | Alkylation of biomolecules | nih.govnih.govumich.eduresearchgate.netbiorxiv.orgmdpi.commicrobialcell.com |

| Heme | Bioreductive activation (Fenton reaction) | Oxy-radicals, C-centered radicals | Alkylation of heme and proteins | biorxiv.orgmdpi.com |

Identified Molecular Targets and Interactions within Pathogenic Organisms

The reactive species generated from artemisinin's activation engage with a variety of molecular targets within the parasite, leading to a cascade of cellular disruptions.

A primary mechanism by which artemisinin exerts its effect is through the alkylation of essential parasite proteins by the carbon-centered radicals produced upon activation nih.govresearchgate.netumich.edubiorxiv.orgnih.govacs.org. This non-specific alkylation can lead to protein damage, misfolding, and the formation of aggregates, overwhelming the parasite's cellular quality control systems and inducing proteotoxicity researchgate.netresearchgate.netbiorxiv.orgasm.org.

Furthermore, the generation of ROS contributes to significant oxidative stress within the parasite. This oxidative damage can affect critical cellular components, including lipids (leading to lipid peroxidation), proteins, and nucleic acids mdpi.comfrontiersin.orgnih.govencyclopedia.pubresearchgate.net. The cumulative effect of protein alkylation and oxidative stress disrupts numerous cellular functions essential for parasite survival and replication. Artemisinin's action has also been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation researchgate.netmalariaworld.org.

Artemisinin's interaction with the parasite's heme metabolism is a cornerstone of its mechanism of action. The parasite consumes host hemoglobin to obtain essential amino acids, releasing toxic heme as a byproduct. To neutralize this toxicity, the parasite converts heme into an inert crystalline form called hemozoin biorxiv.orgcornell.edunih.govasm.orgnih.govcapes.gov.br.

Artemisinin directly targets free heme, which is present in the parasite's digestive vacuole cornell.edunih.govasm.orgnih.govresearchgate.net. Upon activation, artemisinin can alkylate heme itself, forming heme-drug adducts biorxiv.orgmdpi.comasm.orgcapes.gov.br. These adducts are potent inhibitors of hemozoin crystallization, a process crucial for parasite detoxification wikipedia.orgmdpi.comnih.govasm.orgcapes.gov.br. By blocking hemozoin formation, artemisinin can lead to the accumulation of toxic free heme, exacerbating cellular damage mdpi.comnih.gov. This interaction with heme not only contributes to parasite killing but also explains the selective toxicity of artemisinin towards infected erythrocytes cornell.edumicrobialcell.comnih.govasm.org.

Artemisinin's actions extend to critical organelles, significantly impacting their function.

Mitochondria: Artemisinins have been shown to directly interact with parasite mitochondria. They induce the production of reactive oxygen species (ROS) and lead to the depolarization of the mitochondrial membrane potential nih.govfrontiersin.orgencyclopedia.pubplos.org. This effect is attributed to artemisinin's interference with the mitochondrial electron transport chain (ETC) plos.org. Importantly, deoxyartemisinin, which lacks the peroxide bridge, does not induce these mitochondrial effects, underscoring the critical role of the endoperoxide moiety plos.org. The addition of iron chelators, such as desferrioxamine, can mitigate artemisinin-induced ROS production and mitochondrial dysfunction plos.org.

Endoplasmic Reticulum (ER): Artemisinin can induce endoplasmic reticulum (ER) stress within the parasite nih.gov. A key target within the ER is the Plasmodium falciparum sarco/endoplasmic reticulum calcium ATPase (PfATP6), the parasite's ortholog of the mammalian SERCA pump wustl.edunih.govmdpi.comnih.govresearchgate.netresearchgate.net. Inhibition of PfATP6 can disrupt calcium homeostasis, potentially leading to apoptosis mdpi.com.

| Organelle | Observed Effect | Potential Consequence | Citation(s) |

| Mitochondria | ROS generation, Membrane potential depolarization | Cellular dysfunction, impaired energy production | nih.govfrontiersin.orgencyclopedia.pubplos.org |

| ER | ER stress, Inhibition of PfATP6 (SERCA pump) | Disrupted calcium homeostasis, potential apoptosis | nih.govwustl.edumdpi.comresearchgate.netresearchgate.net |

Several specific parasite proteins have been identified as key targets of artemisinin, playing crucial roles in the drug's mechanism of action.

PfATP6 (SERCA): The Plasmodium falciparum sarco/endoplasmic reticulum calcium ATPase (PfATP6) is considered a major molecular target of artemisinin wustl.edunih.govmdpi.comnih.govresearchgate.netresearchgate.net. Artemisinins inhibit the activity of this calcium pump, which is essential for maintaining calcium homeostasis within the parasite's ER. Inhibition of PfATP6 can lead to elevated cytoplasmic calcium levels and has been implicated in artemisinin-induced apoptosis mdpi.com. Evidence supporting PfATP6 as a target includes the observation that thapsigargin, a specific SERCA inhibitor, antagonizes artemisinin's parasiticidal activity, and mutations in PfATP6 can confer reduced susceptibility to artemisinin wustl.edunih.govnih.gov.

TCTP (Translationally Controlled Tumor Protein): Artemisinin and its activated derivatives are known to covalently bind to the Plasmodium falciparum translationally controlled tumor protein homolog (PfTCTP) researchgate.netacs.orgmdpi.comresearchgate.netdrugbank.comasm.orgnih.govnih.gov. PfTCTP is a conserved protein implicated in various cellular processes. The interaction between artemisinin and PfTCTP is thought to contribute to the drug's antimalarial efficacy, as PfTCTP is a target of the artemisinin-derived free radicals mdpi.comnih.gov.

Other Targets: Proteomic studies employing artemisinin activity-based probes have identified a broad spectrum of targets, including proteases involved in hemoglobin degradation (such as plasmepsin-2), enzymes in glycolytic pathways, and proteins involved in antioxidant defense and protein synthesis biorxiv.orgpnas.org. Artemisinin has also been shown to inhibit other enzymes, such as PfDdi1, a retroviral protease, and to increase protein polyubiquitination nih.gov.

| Target Protein/Pathway | Role in Parasite | Artemisinin's Effect | Consequence | Citation(s) |

| PfATP6 (SERCA) | Calcium pump in ER; maintains calcium homeostasis | Inhibition of ATPase activity | Disrupted calcium homeostasis, increased cytoplasmic Ca2+, potential apoptosis | wustl.edunih.govmdpi.comnih.govresearchgate.netresearchgate.net |

| TCTP (Translationally Controlled Tumor Protein) | Multifunctional protein involved in cellular processes | Covalent binding by activated artemisinin radicals | Potential contribution to antimalarial activity, disruption of TCTP function | researchgate.netacs.orgmdpi.comdrugbank.comasm.orgnih.govnih.gov |

| Heme | Byproduct of hemoglobin digestion; toxic if not detoxified | Alkylation, Inhibition of hemozoin crystallization | Accumulation of toxic free heme, disruption of detoxification pathway | wikipedia.orgmdpi.comnih.govasm.orgcapes.gov.br |

| Various Proteins (e.g., Proteases, Enzymes) | Hemoglobin degradation, metabolism, antioxidant defense, protein synthesis etc. | Alkylation by artemisinin-derived radicals | Protein damage, misfolding, proteotoxicity, oxidative stress, cellular dysfunction, parasite death | researchgate.netbiorxiv.orgnih.govresearchgate.netasm.orgpnas.org |

Pleiotropic Effects on Cellular Processes and Pathways

Artemisinin's mechanism of action is characterized by its pleiotropic effects, meaning it impacts multiple cellular processes and pathways within the parasite. Beyond the direct alkylation of specific targets, artemisinin broadly disrupts the parasite's biochemical landscape.

Key pleiotropic effects include:

Disruption of Hemoglobin Metabolism and Heme Detoxification: As detailed above, artemisinin interferes with the parasite's ability to process hemoglobin and detoxify heme, leading to the accumulation of toxic heme asm.orgcapes.gov.br.

Induction of Oxidative Stress and DNA Damage: The generation of ROS by artemisinin causes widespread oxidative damage to cellular components, including DNA, contributing to cell death frontiersin.orgnih.govresearchgate.net.

Proteotoxicity and ER Stress: Artemisinin-induced protein damage and misfolding can overwhelm the parasite's proteostasis mechanisms, leading to ER stress and ultimately cell death researchgate.netresearchgate.netasm.orgnih.gov.

Modulation of Gene Expression: Artemisinin can influence the expression of genes involved in stress responses, such as the unfolded protein response (UPR) and antioxidant defense pathways, which may contribute to resistance mechanisms researchgate.netbiorxiv.org.

Impact on Calcium Homeostasis: Inhibition of PfATP6 directly affects intracellular calcium levels, a critical second messenger in many cellular processes mdpi.com.

Potential Induction of Ferroptosis: Emerging evidence suggests a role for ferroptosis, a form of iron-dependent cell death, in artemisinin's antimalarial activity, particularly at lower concentrations researchgate.netmalariaworld.org.

These multifaceted effects highlight artemisinin's broad-spectrum disruption of parasite physiology, making it a highly effective, albeit complex, antimalarial agent.

Compound Names:

Artemisinin

Dihydroartemisinin (DHA)

Arteether

Deoxyartemisinin

OZ277

OZ209

Thapsigargin

Quinine

Chloroquine

Mefloquine

Halofantrine

Proguanil

Paludrine

Sulfadoxine

Sulfalene

Dapsone

Pyrimethamine

Mechanistic Insights into Artemisinin Resistance

Advanced Molecular and Phenotypic Assays for Resistance Detection

The increasing prevalence of artemisinin (B1665778) resistance in Plasmodium falciparum necessitates the development and deployment of robust, sensitive, and scalable diagnostic tools. Advanced molecular and phenotypic assays play a crucial role in tracking the emergence and spread of resistance, validating molecular markers, and informing public health interventions. These assays offer significant advantages over traditional clinical monitoring by providing faster results, greater precision, and applicability in diverse settings.

Phenotypic Assays

Phenotypic assays directly measure the response of the parasite to the drug, providing a functional assessment of resistance.

Ring-Stage Survival Assay (RSA)

The Ring-Stage Survival Assay (RSA) has emerged as a key phenotypic method for detecting artemisinin resistance. This assay is designed to identify parasites that exhibit increased survival following exposure to artemisinin or its active metabolite, dihydroartemisinin (B1670584) (DHA), particularly during the vulnerable early ring stage of parasite development.

Methodology: The RSA typically involves culturing parasites from patient blood samples (ex vivo) or laboratory strains (in vitro) at the young ring stage (0-3 hours old). These parasites are then exposed to a pharmacologically relevant concentration of DHA for a short period (e.g., 6 hours) malariagen.netresearchgate.netasm.orgtropmedres.ac. After incubation, the survival rate of the parasites is measured, usually after 72 hours malariagen.netjwatch.org. Higher survival rates indicate reduced susceptibility or resistance to artemisinin.

Findings: Studies have demonstrated that in vitro RSA performed on parasites from patients with slow-clearing infections (a clinical marker of resistance) shows significantly higher survival rates compared to parasites from fast-clearing infections malariagen.nettropmedres.ac. For instance, survival rates for 0-3 hour ring-stage parasites from slow-clearing infections were reported to be approximately 10.88%, compared to 0.23% for fast-clearing infections malariagen.nettropmedres.ac. Furthermore, ex vivo RSA results have shown a strong correlation with in vivo parasite clearance half-lives, a key clinical indicator of artemisinin resistance malariagen.nettropmedres.ac. The RSA can provide results within 72 hours, making it a viable tool for laboratory-based surveillance malariagen.netjwatch.org.

Trophozoite Maturation Inhibition (TMI) Assay

The Trophozoite Maturation Inhibition (TMI) assay is another phenotypic approach that focuses on the parasite's ability to develop from the ring stage to the trophozoite stage after drug exposure.

Methodology: This assay is a modified version of standard in vitro drug susceptibility tests, specifically adapted to assess the inhibition of trophozoite maturation over a 24-hour period. It targets the ring stage's susceptibility to artemisinin nih.gov.

Findings: Conventional 48-hour in vitro assays have shown limited sensitivity in detecting artemisinin resistance. In contrast, the TMI assay has demonstrated a significant correlation with clinical measures of artemisinin resistance, such as parasite clearance time and parasite clearance half-life nih.gov. For example, in areas with prevalent artemisinin resistance, the TMI assay yielded a mean 50% inhibitory concentration (IC50) for artesunate (B1665782) of 6.8 ng/ml, whereas standard 48-hour tests showed an IC50 of 1.5 ng/ml nih.gov.

Table 1: Comparison of Key Phenotypic Assays for Artemisinin Resistance Detection

| Assay Name | Principle | Target Parasite Stage | Key Findings/Correlations | Typical Turnaround Time |

| Ring-Stage Survival Assay (RSA) | Measures survival of early ring-stage parasites after drug exposure. | 0-3 hour ring stage | Higher survival rates in resistant parasites; correlates with in vivo parasite clearance half-lives. | ~72 hours |

| Trophozoite Maturation Inhibition (TMI) | Assesses inhibition of parasite development to the trophozoite stage. | Ring stage | Correlates significantly with in vivo parasite clearance time and half-life; more sensitive than standard 48-hour assays for artemisinin resistance. | 24 hours |

Molecular Assays

Molecular assays detect genetic markers associated with artemisinin resistance, primarily mutations in the Plasmodium falciparum kelch13 (PfK13) gene. These assays offer speed and specificity in identifying resistance-conferring mutations.

PfK13 Gene Mutation Detection

Mutations in the PfK13 gene, particularly within its propeller domain, have been identified as the primary molecular drivers of artemisinin resistance frontiersin.orgresearchgate.netmalariaworld.orgplos.org. Various molecular techniques are employed to detect these specific mutations.

Sanger Sequencing: This is a widely used method for PfK13 genotyping. It involves amplifying the relevant gene region and then sequencing the DNA. While effective for identifying known mutations and novel ones, Sanger sequencing can be time-consuming and may miss minor parasite populations carrying resistance mutations in mixed infections researchgate.netmalariaworld.org.

Quantitative Polymerase Chain Reaction (qPCR)-based Single Nucleotide Polymorphism (SNP) Assay: qPCR-based assays offer a faster and more targeted approach. A qPCR-based SNP assay has demonstrated the ability to detect common artemisinin resistance mutations, such as C469Y and A675V, within approximately 1 hour. This method has shown 100% sensitivity and specificity when compared to DNA sequencing and facilitates efficient sample selection for further analysis malariaworld.org.

Loop-Mediated Isothermal Amplification (LAMP)-SNP Assay: This assay is designed for rapid, field-deployable detection of specific PfK13 mutations, such as C580Y, directly from dried blood spots. It operates at a constant temperature (e.g., 56°C) and can yield results within 45 minutes, offering high sensitivity and specificity (100% for C580Y) nih.gov.

Droplet Digital PCR (ddPCR): ddPCR represents a highly sensitive method for detecting and quantifying PfK13 mutations, including minor allele frequencies that might be missed by other techniques. It is capable of analyzing multiple parasite populations in clinical samples and quantifying the ratio of wild-type to mutant alleles. The turnaround time for ddPCR assays can be less than 8 hours, making it a powerful tool for early detection and monitoring of artemisinin resistance malariaworld.orgnih.govresearchgate.net.

TaqMan Array Card (TAC): This multiplex assay platform can simultaneously detect a broad range of resistance markers, including PfK13 mutations, alongside species identification and other genotyping markers, in a single reaction. With 87 different assays, the TAC offers a streamlined and accurate (100% accuracy compared to sequencing) approach for large-scale antimalarial drug resistance surveillance researchgate.netasm.org.

Table 2: Comparison of Key Molecular Assays for PfK13 Mutation Detection

| Assay Type | Target | Key Advantage(s) | Typical Turnaround Time |

| Sanger Sequencing | PfK13 gene (specific codons) | Identifies known and novel mutations; gold standard for mutation discovery. | Days |

| qPCR-based SNP Assay | Specific PfK13 mutations (e.g., C469Y, A675V) | Rapid (approx. 1 hour); high sensitivity and specificity; facilitates sample selection. | ~1 hour |

| LAMP-SNP Assay | Specific PfK13 mutations (e.g., C580Y) | Rapid (approx. 45 min); field-deployable; uses dried blood spots; high sensitivity and specificity. | ~45 minutes |

| Droplet Digital PCR (ddPCR) | Specific PfK13 mutations | Highly sensitive for minor allele detection; quantifies wild-type/mutant ratios; detects multiple parasite populations. | <8 hours |

| TaqMan Array Card (TAC) | Multiple PfK13 mutations and other markers | Multiplex capability (87 assays); high accuracy; streamlined for large-scale surveillance. | Hours |

These advanced molecular and phenotypic assays are indispensable for monitoring the dynamic landscape of artemisinin resistance, enabling timely interventions to preserve the efficacy of artemisinin-based combination therapies and safeguard global malaria control efforts.

Rational Design and Synthesis of Artemisinin Analogues

Medicinal Chemistry Approaches to Artemisinin (B1665778) Scaffold Modification

Medicinal chemistry plays a pivotal role in transforming the artemisinin scaffold into more effective therapeutic agents. Modifications are strategically employed to overcome the limitations of the parent compound and to explore new therapeutic avenues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding how structural features correlate with biological activity is crucial for the rational design of new analogues. SAR and QSAR studies provide invaluable insights into the pharmacophore of artemisinin derivatives.

Correlation of Structural Features with Biological Activity

Detailed investigations have elucidated key structural elements that influence the antimalarial efficacy of artemisinin analogues:

Computational Modeling and Predictive Approaches (e.g., CoMFA, HQSAR)

Computational methods are indispensable tools for predicting the biological activity of novel artemisinin analogues and guiding synthetic efforts.

Design and Synthesis of Multi-Component Artemisinin Hybrid Molecules (e.g., Dimers, Bivalent Ligands)

Hybridization strategies, involving the covalent linkage of artemisinin or its derivatives with other pharmacophores, represent a promising approach to create novel compounds with enhanced or dual therapeutic activities.

Compound List

Advanced Analytical Methodologies for Artemisinin Research

Modern Chromatographic Techniques for Artemisinin (B1665778) Quantification

Chromatographic methods are central to the analysis of artemisinin, providing the necessary separation from complex matrices such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry stand out as the most powerful tools in this domain.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of artemisinin. tandfonline.com However, the molecule's lack of a significant UV-absorbing moiety presents a detection challenge. researchgate.netnih.gov To overcome this, several detection strategies have been employed.

UV Detection: Direct UV detection of underivatized artemisinin is possible at low wavelengths, typically between 192 nm and 216 nm. tandfonline.comresearchgate.net While HPLC with UV detection is widely available, its application for artemisinin analysis in crude plant extracts can be limited due to potential interference from co-eluting compounds. researchgate.netnih.gov For the analysis of bulk, pure artemisinin, the HPLC-UV method is often considered adequate. nih.gov Some methods involve a derivatization step, where artemisinin is converted into a product with strong UV absorbance, though this adds complexity to the analytical procedure. mmv.org

Evaporative Light Scattering Detection (ELSD): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a more robust method for quantifying artemisinin in plant extracts. nih.gov ELSD is a universal detector that does not rely on the optical properties of the analyte, making it suitable for non-chromophoric compounds like artemisinin. The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This technique has been shown to be more sensitive than HPLC with UV detection for most related compounds and correlates well with results from other methods. researchgate.net The HPLC-ELSD method is often preferred for routine quantification of artemisinin in plant materials and for optimizing extraction and purification protocols. nih.gov

Table 1: Comparative HPLC-UV and HPLC-ELSD Method Parameters for Artemisinin Analysis

| Parameter | HPLC-UV | HPLC-ELSD |

|---|---|---|

| Detection Principle | Measures UV absorbance of the analyte. | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. |

| Wavelength (UV) | 192-216 nm tandfonline.comresearchgate.net | Not applicable. |

| ELSD Conditions | Not applicable. | Nebulizer gas flow: ~2.0 L/min, Drift tube temperature: ~70°C. nih.gov |

| Sensitivity | Generally lower for underivatized artemisinin. researchgate.net | Generally more sensitive than UV for artemisinin and related compounds. researchgate.net |

| Application | Purity analysis of bulk artemisinin. nih.gov | Quantification in plant extracts and pharmaceutical formulations. nih.gov |

| Limitations | Potential for interference from co-eluting compounds in complex matrices. researchgate.netnih.gov | Requires a volatile mobile phase. |

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of artemisinin, offering unparalleled sensitivity and specificity. researchgate.net These techniques are now considered the gold standard for the analysis of drugs in biological fluids. researchgate.net

LC-MS: LC-MS methods, particularly with selected ion monitoring (SIM), provide a simple and accurate way to directly detect and quantify artemisinin. researchgate.netnih.gov In SIM mode, the mass spectrometer is set to detect a specific mass-to-charge ratio (m/z) corresponding to the analyte of interest, which significantly enhances sensitivity and reduces background noise. researchgate.netresearchgate.net For artemisinin, monitoring the [M - 18 + H]⁺ ion peak at m/z 265.3 is a common strategy. researchgate.netnih.gov

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity through multiple reaction monitoring (MRM). researchgate.net In this approach, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This high degree of specificity makes LC-MS/MS ideal for quantifying artemisinin and its metabolites in complex biological matrices like human plasma, even at very low concentrations. researchgate.netadmin.ch Methods have been developed with limits of detection as low as 0.257 ng/mL in human plasma. researchgate.net This high sensitivity is crucial for pharmacokinetic studies. researchgate.net Ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods have also been developed for the simultaneous estimation of artesunate (B1665782), dihydroartemisinin (B1670584), and other compounds in rat plasma, demonstrating the versatility of this technique. optica.org

Table 2: Key Findings from LC-MS and LC-MS/MS Studies on Artemisinin

| Technique | Key Finding | Application | Reference |

|---|---|---|---|

| LC-MS with SIM | Simple and accurate method with a run time of 11 minutes per sample. Monitors the [M - 18 + H]⁺ ion at m/z 265.3. | Analysis and standardization of artemisinin in Artemisia annua L. | researchgate.netnih.gov |

| LC-MS/MS | High-throughput method with a limit of detection of 0.257 ng/mL in human plasma. | Quantification of artemisinin in human plasma for pharmacokinetic studies. | researchgate.net |

| LC-MS/MS | Sensitive and robust method for determining artemisinin, dihydroartemisinin, and artemether (B1667619) in environmental matrices. | Monitoring of artemisinin and its derivatives in soil and water. | nih.gov |

| UFLC-MS/MS | Simultaneous quantification of artesunate, dihydroartemisinin, and quercetin (B1663063) in rat plasma. | Pharmacokinetic studies of combination therapies. | optica.org |

Spectroscopic and Other Advanced Analytical Tools

Beyond chromatography, other analytical techniques have been explored for the rapid and non-destructive analysis of artemisinin.

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective tool for the quality control of Artemisia annua and the quantification of artemisinin. researchgate.netoptica.org This technique measures the absorption of near-infrared radiation, which corresponds to overtones and combinations of vibrational modes of molecules. NIR spectroscopy can be used to predict the artemisinin content in dried leaves and extracts with good accuracy. researchgate.netadmin.ch The method is simple, requires minimal sample preparation, and can be performed with handheld devices, making it suitable for in-field analysis and breeding programs. mmv.orgadmin.ch Studies have shown a good correlation between NIR predictions and reference values obtained by HPLC. researchgate.net

Fluorometric analysis offers a highly sensitive approach for artemisinin quantification. While artemisinin itself is not fluorescent, various strategies have been developed to generate a fluorescent signal. One approach involves the synthesis of autofluorescent artemisinin-coumarin hybrids, which exhibit high quantum yields and are suitable for fluorescence microscopy. nih.gov Another strategy is based on the quenching of fluorescence of certain dyes in the presence of artemisinin. For instance, a method using graphene quantum dots (GQDs) as fluorescent probes has been developed, where artemisinin reacts to form a product that quenches the fluorescence of the GQDs, with a detection limit of 33 nM. nih.gov Ratiometric fluorescence methods have also been designed, offering a wider linear range and good selectivity for artemisinin determination in pharmaceutical tablets. malariaworld.org

Molecular imprinting is a technology used to create synthetic polymers (molecularly imprinted polymers, or MIPs) with tailor-made recognition sites for a specific template molecule, in this case, artemisinin. researchgate.netnih.gov These MIPs can be used as highly selective sorbents in solid-phase extraction (SPE) to isolate and pre-concentrate artemisinin from complex samples before analysis by other techniques like HPLC. tandfonline.comresearchgate.net The high affinity and selectivity of artemisinin-imprinted polymers offer a novel method for the enrichment and determination of this active ingredient. tandfonline.comresearchgate.net Research has focused on developing MIPs on various supports, including silica (B1680970) gel, and fabricating molecularly imprinted membranes for the selective recognition and separation of artemisinin from its analogues like artemether and artesunate. nih.govresearchgate.net

Table 3: Summary of Other Advanced Analytical Techniques for Artemisinin

| Technique | Principle | Key Advantages | Application |

|---|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Measures absorption of near-infrared radiation corresponding to molecular vibrations. researchgate.net | Rapid, non-destructive, minimal sample preparation, suitable for handheld devices. mmv.orgadmin.ch | Quality control of Artemisia annua leaves and extracts, screening in breeding programs. researchgate.netadmin.ch |

| Fluorometric Analysis | Measures fluorescence, either from derivatized artemisinin or through fluorescence quenching. nih.govnih.gov | High sensitivity, with detection limits in the nanomolar range. nih.gov | Quantification in pharmaceutical samples and biological studies. nih.govmalariaworld.org |

| Molecular Imprinting | Creates polymers with specific recognition sites for artemisinin. researchgate.netnih.gov | High selectivity and affinity for artemisinin. tandfonline.comresearchgate.net | Selective solid-phase extraction (SPE) for sample clean-up and pre-concentration. tandfonline.comresearchgate.net |

Computational Tools in Artemisinin Analytical Chemistry

The complexity of artemisinin's structure and mechanism of action has made computational chemistry an indispensable tool in its analytical investigation. In silico methods provide profound insights into the molecule's physicochemical properties, reactivity, and interactions with biological targets, complementing experimental data and guiding further research. These computational approaches, ranging from quantum chemical calculations to molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in understanding its behavior and in the rational design of new derivatives.

Quantum Chemical Calculations

Quantum chemical methods are fundamental in elucidating the electronic structure and geometry of artemisinin. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are extensively used to model its molecular properties. researchgate.netiiarjournals.org Studies have shown that the B3LYP functional combined with the 6-31G** basis set (B3LYP/6-31G**) provides theoretical values for bond lengths and angles that are in excellent agreement with experimental crystallographic data. acs.orgresearchgate.netscirp.org

These calculations are particularly crucial for analyzing the 1,2,4-trioxane (B1259687) ring, which contains the endoperoxide bridge essential for its biological activity. researchgate.netnih.govdovepress.com By accurately modeling the geometry of this ring, researchers can investigate its stability and the electronic factors that govern the cleavage of the O-O bond, which is believed to be the initial step in its mechanism of action. nih.govmdpi.comchemrxiv.org The comparison between theoretical calculations and experimental data validates the computational models, allowing for reliable predictions of molecular behavior. nih.gov

Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for the 1,2,13-Trioxane Ring of Artemisinin using the HF/6-31G Method**

| Parameter | Bond/Angle | Experimental Value nih.gov | Theoretical Value (HF/6-31G**) nih.gov |

| Bond Lengths (Å) | |||

| O1-O2 | 1.489 | 1.498 | |

| O2-C3 | 1.432 | 1.430 | |

| C3-O13 | 1.422 | 1.425 | |

| O13-C12 | 1.365 | 1.370 | |

| Bond Angles (º) | |||

| O1-O2-C3 | 106.8 | 107.5 | |

| O2-C3-O13 | 109.9 | 110.1 | |

| C3-O13-C12 | 115.3 | 116.2 | |

| Torsion Angles (º) | |||

| O1-O2-C3-O13 | -76.8 | -74.7 | |

| O2-C3-O13-C12 | 75.9 | 78.0 | |

| This table presents a selection of key geometrical parameters. The close agreement between experimental and theoretical values demonstrates the accuracy of the computational method. |

Molecular Docking and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In artemisinin research, docking studies are employed to investigate its binding affinity and interaction with various biological targets, such as heme, plasmepsin II, and vascular endothelial growth factor receptors (VEGFRs). iiarjournals.orgchemrxiv.orgresearchgate.net These simulations help identify key amino acid residues involved in the binding and provide insights into the structure-activity relationships of artemisinin derivatives. acs.org

For example, studies have performed molecular docking of numerous artemisinin derivatives against VEGFR1 to screen for compounds with potential anti-angiogenic properties. iiarjournals.orgnih.gov The calculated binding energy is a critical parameter from these studies, with a more negative value indicating a stronger, more favorable interaction. This approach allows for the high-throughput screening of virtual compound libraries to prioritize derivatives for synthesis and experimental testing. nih.gov

Table 2: Calculated Binding Energies of Selected Artemisinin Derivatives with VEGFR1

| Compound | Lowest Binding Energy (kcal/mol) iiarjournals.org |

| Artemisinin Dimer | -11.23 |

| 10-dihydroartemisinyl-2-propylpentanoate | -10.59 |

| Dihydroartemisinin α-hemisuccinate sodium salt | -10.43 |

| Artesunate | -9.23 |

| Artemisinin | -8.54 |

| Deoxyartemisinin | -7.63 |

| Binding energies were calculated using Autodock4 for docking on VEGFR-1 (PDB ID: 3HNG). A more negative value suggests a higher binding affinity. |

Chemometrics and QSAR

Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are statistical tools used to analyze large datasets of chemical data. researchgate.netiiarjournals.org In the context of artemisinin, these methods are applied to datasets of calculated molecular descriptors to identify patterns and classify derivatives based on their structural properties and biological activity. iiarjournals.org

Building on this, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized artemisinin derivatives. chemrxiv.orgnih.gov These descriptors can be electronic (e.g., atomic charges, GAP energy), steric, or thermodynamic (e.g., hydration energy). mdpi.comresearchgate.net The development of robust QSAR models is a crucial step in the computational design of new derivatives with enhanced efficacy. chemrxiv.org

Table 3: Key Molecular Descriptors Identified in QSAR Studies of Artemisinin Derivatives

| Study Focus | Significant Descriptor | Definition/Interpretation | Reference |

| Antimalarial Activity | Hydration Energy (HE) | Energy released upon hydration of the molecule. | researchgate.net |

| Charge on O11 atom (QO11) | Electronic property related to the lactone carbonyl oxygen. | researchgate.net | |

| RTe+ | Maximum rate of R/Sanderson Electronegativity, related to electronegativity distribution. | researchgate.net | |

| Anticancer Activity | ALOGPS_logs | Calculated water solubility. | mdpi.com |

| Mor29m | 3D-MoRSE descriptor, encodes 3D structure information. | mdpi.com | |

| GAP energy | Energy difference between HOMO and LUMO, relates to chemical reactivity and stability. | mdpi.com | |

| This table highlights examples of molecular properties found to be statistically significant in correlating with the biological activity of artemisinin and its derivatives. |

Preclinical Mechanistic Investigations of Artemisinin S Broader Biological Activities

Molecular and Cellular Mechanisms in Antineoplastic Research

Artemisinin (B1665778), a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives have garnered significant attention for their potential anticancer properties. nih.govnih.gov Beyond their well-established antimalarial effects, these compounds exhibit cytotoxicity against a variety of cancer cells through multiple mechanisms. d-nb.info Preclinical research has elucidated several key pathways through which artemisinin exerts its antineoplastic effects, including the induction of programmed cell death, inhibition of cell proliferation and angiogenesis, and modulation of critical signal transduction cascades. d-nb.infomdpi.com

Induction of Programmed Cell Death (Apoptosis, Ferroptosis, Autophagy Pathways)

Artemisinin and its derivatives (ARTs) have been shown to induce various forms of programmed cell death in cancer cells, contributing significantly to their antitumor activity. frontiersin.org These mechanisms include apoptosis, ferroptosis, and autophagy. tandfonline.comsci-hub.box

Apoptosis: ARTs can trigger caspase-dependent, mitochondrial-mediated apoptosis in cancer cells. mdpi.comfrontiersin.org For instance, artemisinin has been observed to induce apoptosis in lung cancer cells by increasing the expression of caspase-3 and modulating the ratio of Bax/Bcl-2 proteins. mdpi.com This process is often linked to the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and initiates the apoptotic cascade. frontiersin.org

Ferroptosis: A more recently identified mechanism is the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.govworldscientific.com The endoperoxide bridge in the artemisinin structure is crucial for this activity. nih.gov ARTs can increase the intracellular concentration of reactive oxygen species (ROS) in cancer cells, leading to ferroptosis. nih.gov This process is often dependent on the concentration of ferritin, an iron-storage protein. nih.gov The mechanism involves the lysosomal degradation of ferritin and the regulation of the System Xc-/GPX4 axis, which is a key regulator of ferroptosis. nih.govworldscientific.com

Autophagy: The role of autophagy in artemisinin-induced cell death is complex and can be context-dependent. sci-hub.box In some cases, ARTs induce autophagy, which can lead to cell death. nih.govtandfonline.com For example, dihydroartemisinin (B1670584) (DHA) was found to induce autophagy in leukemia cells by activating the AMPK/mTOR/p70S6k pathway, which in turn promotes the degradation of ferritin and leads to ferroptosis. nih.gov However, in other contexts, autophagy may serve as a survival mechanism for cancer cells, and inhibiting it can enhance the anticancer effects of artemisinin. sci-hub.box

| Programmed Cell Death Pathway | Key Molecular Events Induced by Artemisinin | Cancer Cell Type Studied |

|---|---|---|

| Apoptosis | Increased caspase-3 expression, modulation of Bax/Bcl-2 ratio. mdpi.com | Lung Cancer Cells mdpi.com |

| Ferroptosis | Increased intracellular ROS, lysosomal degradation of ferritin, regulation of System Xc-/GPX4 axis. nih.gov | Various Cancer Cell Lines nih.gov |

| Autophagy | Activation of AMPK/mTOR/p70S6k pathway, leading to ferritin degradation. nih.gov | Leukemia Cell Line (HL-60) nih.gov |

Inhibition of Proliferation and Angiogenesis Pathways

A critical aspect of cancer progression is uncontrolled cell proliferation and the formation of new blood vessels, a process known as angiogenesis. Artemisinin and its derivatives have demonstrated potent inhibitory effects on both of these processes. d-nb.infomdpi.com

Inhibition of Proliferation: ARTs can arrest the cell cycle in tumor cells, thereby halting their proliferation. d-nb.infofrontiersin.org This is achieved by interfering with the machinery that governs cell cycle progression, such as cyclin-dependent kinases (CDKs). d-nb.info For example, artemisinin has been shown to downregulate the expression of CDK4 in endometrial cancer cells. researchgate.net Studies have demonstrated that artemisinin and its derivative, dihydroartemisinin, inhibit the growth of various human cancer cell lines, including cervical, uterine, and ovarian cancer cells, in a dose-dependent manner. nih.govresearchgate.net

Inhibition of Angiogenesis: Angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Artemisinin and its derivatives can suppress angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptors, which are key promoters of this process. nih.govnih.gov Research on human umbilical vein endothelial cells (HUVECs) has shown that ARTs inhibit their proliferation, migration, and tube formation, which are all critical steps in angiogenesis. nih.govresearchgate.net Specifically, artemisinins can hinder the binding of VEGF to its receptors and promote the downregulation of these receptors in endothelial and tumor cells. researchgate.net

| Pathway | Mechanism of Inhibition by Artemisinin | Experimental Model | Key Findings |

|---|---|---|---|

| Cell Proliferation | Cell cycle arrest, downregulation of cyclin-dependent kinases (e.g., CDK4). d-nb.inforesearchgate.net | Human Cancer Cell Lines (HeLa, JAR, RD, HO-8910). nih.gov | Dihydroartemisinin was more effective than artemisinin in inhibiting cancer cell growth. nih.govresearchgate.net |

| Angiogenesis | Inhibition of VEGF signaling, downregulation of VEGF receptors. researchgate.netnih.gov | Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov | Significantly inhibited HUVEC proliferation, migration, and tube formation in a dose-dependent manner. nih.govresearchgate.net |

Modulation of Signal Transduction Cascades (e.g., NF-κB, MAPK, PI3K/AKT/mTOR, JAK/STAT)

Artemisinin exerts its antineoplastic effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation. Artemisinin has been shown to significantly inhibit the NF-κB pathway. nih.gov It can prevent the degradation of IκBα, an inhibitor of NF-κB, and block the nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition leads to the downregulation of NF-κB target genes involved in proliferation (e.g., COX-2, cyclinD1), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF). nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is another critical regulator of cell growth and survival. Artemisinin can impair the phosphorylation of p38 and ERK, thereby inhibiting this pathway. nih.gov This contributes to its anti-inflammatory and pro-apoptotic effects. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Artemisinin and its derivatives can suppress this pathway, which is often hyperactivated in cancers. mdpi.comfrontiersin.org For example, dihydroartemisinin has been found to attenuate the mTOR/Akt signaling pathway, contributing to the enhancement of regulatory T cells. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in immune responses and cell proliferation. Some derivatives of artemisinin have been shown to inhibit STAT3 signaling, which can limit the development of certain pro-inflammatory immune cells. mdpi.com

Immunomodulatory and Anti-inflammatory Pathways

Beyond its direct cytotoxic effects on cancer cells, artemisinin and its derivatives possess significant immunomodulatory and anti-inflammatory properties. researchgate.net These compounds can regulate the activity of various immune cells and the production of inflammatory mediators, which can influence the tumor microenvironment and systemic inflammation. mdpi.com

Effects on Immune Cell Activation and Differentiation

Artemisinin and its derivatives exert broad immunomodulatory effects by targeting multiple types of immune cells, including T cells, B cells, and macrophages. mdpi.comnih.gov

T Cells: ARTs can selectively inhibit the proliferation and survival of activated T cells, while having minimal effect on resting T cells. nih.gov They can suppress the activity of pro-inflammatory T helper cells, such as Th1 and Th17 subsets, and inhibit the production of key cytokines like IL-2 and IFN-γ. mdpi.comnih.gov Conversely, artemisinins have been shown to promote the differentiation and expansion of regulatory T cells (Tregs), which have an immunosuppressive function. nih.govlavierebelle.org This reciprocal regulation of T cell subsets is a key aspect of their immunomodulatory action. nih.gov

B Cells: Certain artemisinin derivatives can inhibit B cell activation and the formation of plasma cells. frontiersin.org For example, the derivative SM934 was shown to directly inhibit splenic B cell activation through the TLR/MyD88/NF-κB signaling pathway in a model of rheumatoid arthritis. frontiersin.org

Macrophages: Macrophages are key players in the inflammatory response. ARTs can modulate macrophage activity by suppressing the production of pro-inflammatory cytokines. mdpi.com They can also promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by suppressing pathways like NF-κB/NLRP3. mdpi.com

Regulation of Inflammatory Cytokine Production and Signaling

A major component of artemisinin's anti-inflammatory effect is its ability to regulate the production and signaling of inflammatory cytokines. researchgate.net

Artemisinin has been shown to reduce the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org The mechanism for this often involves the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.govfrontiersin.org By inhibiting NF-κB activation, artemisinin prevents the transcription of numerous genes encoding for inflammatory cytokines. nih.gov Furthermore, artemisinin and its derivatives can also promote the production of anti-inflammatory cytokines like IL-10, further contributing to the resolution of inflammation. frontiersin.org

| Cytokine | Effect of Artemisinin | Underlying Mechanism |

|---|---|---|

| TNF-α | Inhibition of production. frontiersin.org | Inhibition of NF-κB and MAPK signaling pathways. nih.govfrontiersin.org |

| IL-1β | Inhibition of production. frontiersin.org | Inhibition of NF-κB signaling. frontiersin.org |

| IL-6 | Inhibition of production. frontiersin.orgnih.gov | Inhibition of NF-κB and PI3K/Akt signaling pathways. frontiersin.orgnih.gov |

| MCP-1 | Inhibition of production. frontiersin.org | Inhibition of NF-κB signaling. frontiersin.org |

| IL-10 | Promotion of production. frontiersin.org | Not fully elucidated, contributes to anti-inflammatory effects. frontiersin.org |

Antiviral and Anti-fibrotic Mechanistic Studies

Artemisinin and its derivatives have demonstrated significant therapeutic potential beyond their well-established antimalarial properties, with preclinical studies revealing promising antiviral and anti-fibrotic activities. These broader biological effects are attributed to diverse mechanisms of action that interfere with viral replication cycles and fibrotic processes.

Antiviral Mechanisms:

The antiviral effects of artemisinin compounds have been observed against a range of viruses. A primary mechanism involves the inhibition of viral replication by targeting host cell signaling pathways essential for viral propagation. For instance, artesunate (B1665782) has been shown to repress the central regulatory processes in cells infected with human cytomegalovirus (HCMV), thereby disrupting the host cell environment required for viral replication. mdpi.com This inhibitory action is not limited to HCMV, as it has also been observed against animal cytomegaloviruses. mdpi.com The antiviral activity of artemisinin and its derivatives extends to the Herpesviridae family. mdpi.com

A key molecular target in the antiviral action of artemisinins is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By inhibiting NF-κB, these compounds can reduce the expression of genes crucial for the replication of various viruses. nih.gov In the context of SARS-CoV-2, studies have suggested that artesunate may act at a post-entry level of the viral life cycle. mdpi.com Furthermore, artemisinin-based compounds have been shown to potentially prevent the docking of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry. nih.gov

Research has also indicated that artemisinin can inhibit the replication of flaviviruses, such as Japanese encephalitis virus (JEV), dengue virus (DENV), and Zika virus (ZIKV), by promoting the host's type I interferon response. researchgate.net This suggests that artemisinin can enhance the innate immune system's ability to combat viral infections. Additionally, in vitro studies have reported inhibitory effects of artemisinin against the hepatitis B virus. mdpi.com

| Virus Family/Species | Proposed Antiviral Mechanism of Artemisinin |

| Herpesviridae (e.g., Human Cytomegalovirus) | Inhibition of central regulatory processes of infected cells, interference with NF-κB pathway. mdpi.comnih.gov |

| Coronaviridae (e.g., SARS-CoV-2) | Post-entry level viral attack, potential prevention of spike protein docking to ACE2 receptor. mdpi.comnih.gov |

| Hepadnaviridae (e.g., Hepatitis B Virus) | In vitro inhibitory effects on the virus. mdpi.com |

| Flaviviridae (e.g., JEV, DENV, ZIKV) | Promotion of the host's type I interferon response. researchgate.net |

| Retroviridae (e.g., HIV-1) | Inhibition of viral replication. nih.gov |

Anti-fibrotic Mechanisms:

Fibrosis, characterized by the excessive accumulation of extracellular matrix, can be mitigated by artemisinin and its derivatives through several mechanisms. nih.gov These compounds have demonstrated anti-fibrotic effects in various in vivo and in vitro models of tissue fibrosis. nih.gov A key mechanism is the suppression of myofibroblast differentiation and pro-fibrotic gene expression. nih.gov Myofibroblasts are the primary cells responsible for collagen deposition in fibrotic tissues.

Artesunate, for example, has been shown to antagonize the expression of pro-fibrotic genes in human skin fibroblasts. nih.gov In a rat model of kidney fibrosis, artesunate treatment led to decreased renal expression of connective tissue growth factor (CTGF) and α-smooth muscle actin (α-SMA), markers of fibrotic activity. nih.gov Dihydroartemisinin (DHA) has been found to antagonize the activation of the PI3K/Akt signaling pathway, which is implicated in renal fibrosis. nih.gov

The anti-fibrotic effects of artemisinins are also linked to their anti-inflammatory properties, as inflammation is a key driver of fibrotic processes. researchgate.net By reducing inflammation, these compounds can indirectly inhibit the signaling cascades that lead to fibrosis. nih.gov Furthermore, artemisinin derivatives can induce apoptosis (programmed cell death) in myofibroblast precursors, thereby reducing the population of these fibrosis-promoting cells. nih.gov

| Tissue/Organ | Model | Anti-fibrotic Mechanism of Artemisinin Derivatives |

| Kidney | Rat unilateral ureteral obstruction (UUO) | Decreased expression of CTGF and α-SMA (Artesunate); Antagonism of PI3K/Akt signaling (DHA). nih.gov |

| Skin | Human skin fibroblasts in vitro | Antagonism of pro-fibrotic gene expression (Artesunate). nih.gov |

| Multiple Tissues | Various in vivo and in vitro models | Inhibition of myofibroblast differentiation, induction of apoptosis in myofibroblast precursors, anti-inflammatory effects. nih.govnih.govresearchgate.net |

Antiparasitic Mechanisms Beyond Malaria

The antiparasitic activity of artemisinin extends to a variety of parasites other than Plasmodium, the causative agent of malaria. The mechanisms of action against these parasites, while sharing some similarities with its antimalarial activity, also exhibit unique features.

Toxoplasma gondii :

Artemisinin and its derivatives are effective against Toxoplasma gondii, an obligate intracellular protozoan parasite. pnas.orgasm.org One of the proposed mechanisms of action involves the parasite's mitochondrion. pnas.org Treatment with artemisinin has been shown to decrease the mitochondrial membrane potential in T. gondii. pnas.org Furthermore, artemether (B1667619) has been observed to disrupt the mitochondrial membrane of the parasite and increase the production of reactive oxygen species (ROS). mdpi.com

Another identified mechanism is the alteration of calcium homeostasis within the parasite. nih.gov Artemisinin has been reported to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) in other parasites, and it is suggested that a similar mechanism may be at play in Toxoplasma. nih.gov Additionally, novel derivatives of artemisinin have been shown to inhibit multiple stages of the T. gondii lytic cycle, including replication, attachment to, and invasion of host cells. nih.gov

Schistosoma species :

Artemisinin and its derivatives have demonstrated activity against Schistosoma, a genus of parasitic flatworms. nih.govnih.gov A proposed mechanism of action against Schistosoma involves the interference with the parasite's iron utilization. uni.lu It is suggested that artemisinin and its endoperoxide derivatives target the process of hemozoin formation and decomposition in the parasite's gut, thereby disrupting iron metabolism. uni.lu Notably, artemisinin derivatives are particularly effective against the juvenile stages of the schistosome worms. researchgate.net

Leishmania donovani :

Artemisinin has shown promise as a treatment for leishmaniasis, caused by the protozoan parasite Leishmania donovani. scidev.net The mechanism of action appears to be twofold. Firstly, artemisinin directly kills the parasite, with a more pronounced effect on the amastigote form, which is the disease-causing stage within the host. scidev.net Secondly, it is suggested that artemisinin activates host macrophages, the immune cells that harbor the amastigotes, enabling them to more effectively clear the parasitic infection. scidev.net

| Parasite | Proposed Mechanism of Action of Artemisinin |

| Toxoplasma gondii | Disruption of mitochondrial membrane potential, increased ROS production, alteration of calcium homeostasis, inhibition of multiple lytic cycle stages. pnas.orgmdpi.comnih.govnih.gov |

| Schistosoma species | Interference with iron utilization and hemozoin metabolism, particularly effective against juvenile worms. uni.luresearchgate.net |

| Leishmania donovani | Direct killing of the parasite (especially amastigotes) and activation of host macrophages. scidev.net |

Future Research Directions and Translational Challenges in Artemisinin Science

Advancements in Biosynthesis and Sustainable Production

The primary natural source of artemisinin (B1665778) is the plant Artemisia annua, but the concentration is typically low, ranging from 0.1% to 1.0% of the plant's dry weight. nih.govnih.gov This low yield, coupled with complex chemical synthesis, presents challenges in meeting global demand. nih.gov To address this, significant research has focused on metabolic engineering and synthetic biology to enhance production.

One major strategy involves the genetic engineering of A. annua itself. This includes overexpressing key genes in the artemisinin biosynthesis pathway and blocking genes in competitive pathways. nih.govmdpi.com For instance, the enzyme amorpha-4,11-diene synthase (ADS) is a rate-limiting step in the pathway. nih.gov Overexpression of genes like HMGR (HMG-CoA reductase) and ADS has been shown to increase artemisinin yields significantly. nih.gov Another approach is to down-regulate genes that divert precursors away from artemisinin production, such as squalene synthase (SQS), which leads to sterol biosynthesis. mdpi.com

A groundbreaking alternative to agricultural production is the use of microbial hosts, or "chassis cells," to produce artemisinin precursors. nih.gov Significant success has been achieved using engineered Saccharomyces cerevisiae (yeast). nih.govmdpi.com By transferring the artemisinin biosynthetic pathway into yeast, researchers have been able to produce high yields of artemisinic acid, a key precursor that can then be chemically converted to artemisinin. nih.govmdpi.com Through optimization of the fermentation process, yields of artemisinic acid have reached as high as 25 g/L. nih.govmdpi.com This semi-synthetic approach offers a more stable and scalable production platform. mdpi.com Research has also explored other heterologous systems, including Escherichia coli, tobacco (Nicotiana), and moss (Physcomitrella patens). nih.govmdpi.com

**Table 1: Genetic Engineering Strategies to Enhance Artemisinin Production in *A. annua***

| Genetic Target | Strategy | Outcome | Reference |

|---|---|---|---|

| HMGR (HMG-CoA reductase) | Overexpression | Increased artemisinin production by 22.5–38.9% | nih.gov |

| ADS (amorpha-4,11-diene synthase) & HMGR | Co-overexpression | 7.65-fold higher artemisinin yield than wild-type | nih.gov |

| DBR2 (Artemisinic aldehyde double-bond reductase) | Overexpression | 1.59–2.26 times higher artemisinin content | mdpi.com |

| SQS (Squalene synthase) | Blocking/Anti-sense | 71% rise in artemisinin content | mdpi.com |

| RED1 (dihydroartemisinic aldehyde reductase) | Gene silencing | Increased diversion of dihydroartemisinic aldehyde into the artemisinin pathway | mdpi.com |

Elucidation of Remaining Mechanistic Ambiguities

While artemisinin's efficacy is well-established, its precise molecular mechanism of action remains a subject of ongoing debate. nih.govmdpi.com It is widely accepted that the endoperoxide bridge within the artemisinin structure is crucial for its activity and that its activation involves an iron source. nih.govmdpi.comnih.gov The parasite's digestion of hemoglobin in the food vacuole releases large amounts of heme and ferrous iron (Fe²⁺), which are thought to cleave the endoperoxide bridge. nih.govmdpi.com

This cleavage generates highly reactive oxygen and subsequent carbon-centered radicals. mdpi.com These radicals are believed to be the primary cytotoxic agents, damaging a wide range of vital biomolecules within the parasite through alkylation, including proteins, nucleic acids, and lipids. mdpi.commdpi.com

Despite this general consensus, several key ambiguities persist:

The Primary Activator: There is still uncertainty about whether heme-iron or non-heme iron is the primary activator of the drug within the parasite. mdpi.com